Dimethoxymethamphetamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

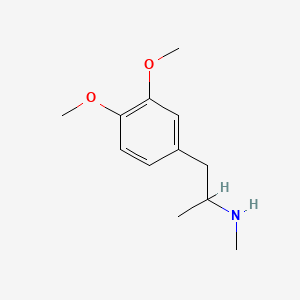

2D Structure

3D Structure

Properties

CAS No. |

33236-61-2 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine |

InChI |

InChI=1S/C12H19NO2/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4/h5-6,8-9,13H,7H2,1-4H3 |

InChI Key |

BUWHCARWGYFQPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)NC |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Dimethoxymethamphetamine (DMMA) chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3,4-Dimethoxymethamphetamine (DMMA)

Introduction: Situating DMMA in Neurochemical Research

3,4-Dimethoxymethamphetamine (DMMA) is a synthetic research chemical belonging to the phenethylamine and amphetamine classes.[1][2] Structurally, it is an analog of the well-studied compound 3,4-methylenedioxymethamphetamine (MDMA), differing by the replacement of the methylenedioxy bridge with two methoxy groups on the phenyl ring.[3][4] This seemingly subtle structural modification significantly alters its pharmacological profile, rendering it a valuable tool for structure-activity relationship (SAR) studies.[4]

DMMA functions as a monoamine transporter inhibitor, showing activity at the serotonin and norepinephrine transporters, though it is considerably less potent than MDMA.[3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, designed for researchers and professionals in drug development and forensic science. While detailed experimental data for DMMA is not widely published, this document consolidates available information and leverages data from close structural analogs to provide a robust predictive and methodological framework.

Section 1: Chemical Identity and Physical Properties

The foundational step in any chemical workflow is the unambiguous identification of the compound and an understanding of its basic physical characteristics. These properties dictate handling, storage, and formulation conditions.

Table 1: Chemical and Physical Properties of 3,4-Dimethoxymethamphetamine (DMMA)

| Property | Value | Source / Comment |

| IUPAC Name | 1-(3,4-Dimethoxyphenyl)-N-methylpropan-2-amine | [2] |

| Synonyms | DMMA, 3,4-Dimethoxy-N-methylamphetamine | [2] |

| CAS Number | 70932-18-2 (HCl Salt) | [3] |

| Molecular Formula | C₁₂H₁₉NO₂ (Freebase) C₁₂H₁₉NO₂ • HCl (Hydrochloride) | [2][3] |

| Molar Mass | 209.29 g/mol (Freebase) 245.74 g/mol (Hydrochloride) | [1][2] |

| Appearance | Crystalline solid (Hydrochloride) | [3] |

| Melting Point | Not reported. For comparison, racemic MDMA HCl melts at 147-153°C.[5] | |

| Solubility (HCl Salt) | DMF: ~30 mg/mL DMSO: ~30 mg/mL Ethanol: ~30 mg/mL PBS (pH 7.2): ~10 mg/mL | [3] |

| UV λmax (HCl Salt) | 203, 230, 279 nm | [3] |

Section 2: Synthesis and Purification

The most direct and widely cited method for preparing DMMA is the reductive amination of a ketone precursor, 3,4-dimethoxyphenylacetone, with methylamine.[1][4] This two-stage, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and the commercial availability of the necessary precursors.

The causality for this synthetic choice is clear: reductive amination provides a direct pathway to the secondary amine target from a stable ketone intermediate. The selection of the reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger agents like sodium borohydride (NaBH₄) because they are less reactive towards the ketone starting material and selectively reduce the iminium intermediate formed in situ.[6] This selectivity prevents the wasteful reduction of the starting ketone to an alcohol byproduct.

Caption: General workflow for the synthesis and isolation of DMMA HCl.

Experimental Protocol: Synthesis of DMMA via Reductive Amination

This protocol is a representative procedure based on established methods for analogous compounds.[6][7]

-

Imine Formation: To a solution of 3,4-dimethoxyphenylacetone (1.0 eq) in methanol (MeOH), add a solution of methylamine (1.5 eq, typically as a 40% solution in water or 2M in THF/MeOH). Adjust the pH of the mixture to ~6-7 using glacial acetic acid. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath. In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.2 eq).

-

Expertise Note: The reaction is maintained at a slightly acidic pH to promote iminium ion formation, which is the species that is readily reduced. NaBH₃CN is stable under these conditions, ensuring selective reduction.

-

-

Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed. Carefully quench the reaction by adding 2M hydrochloric acid (HCl) until gas evolution (from excess borohydride) ceases.

-

Workup & Purification:

-

Remove the methanol under reduced pressure.

-

Perform a standard acid-base extraction: Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-basic byproducts.

-

Basify the aqueous layer to a pH >12 with 4M sodium hydroxide (NaOH) and extract the DMMA freebase into a suitable organic solvent (e.g., dichloromethane, 3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude freebase, often as an oil.

-

-

Salt Formation (Self-Validation Step): For purification and stability, convert the freebase to its hydrochloride salt. Dissolve the crude oil in a minimal amount of a solvent like anhydrous isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise with stirring. The DMMA HCl salt should precipitate as a white solid.

-

Trustworthiness Note: Successful crystallization and a sharp melting point (if a reference value were available) are indicators of high purity. The salt formation step itself is a powerful purification technique.

-

-

Final Isolation: Collect the crystalline solid by vacuum filtration, wash with cold anhydrous solvent (e.g., diethyl ether), and dry under vacuum.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While a full, authenticated dataset for DMMA is not available in public literature, data from its immediate primary amine analog, 3,4-dimethoxyamphetamine (DMA), provides a reliable template for interpretation.[8][9]

Caption: Integrated analytical workflow for the structural confirmation of DMMA.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides the molecular weight of the freebase and a characteristic fragmentation pattern.

-

Expected Molecular Ion (M⁺): For DMMA (C₁₂H₁₉NO₂), the molecular ion peak should appear at m/z = 209 .

-

Key Fragmentation: The primary fragmentation pathway for phenethylamines is benzylic cleavage. For DMMA, this would result in a prominent fragment from the loss of the aminopropyl sidechain, yielding the 3,4-dimethoxybenzyl cation at m/z = 151 . A second major fragment is typically observed at m/z = 58 , corresponding to the [CH(CH₃)=N⁺H(CH₃)] iminium cation, which is highly indicative of the N-methylamphetamine backbone.

Table 2: Predicted GC-MS Fragmentation for DMMA vs. Observed for DMA

| m/z | Predicted Fragment (DMMA) | Observed Fragment (DMA)[8] | Rationale |

| 209 | [M]⁺ | - | Molecular Ion (DMMA) |

| 195 | - | [M]⁺ | Molecular Ion (DMA) |

| 152 | - | [M-CH₂CHNH₂]⁺ | Benzylic cleavage (DMA) |

| 151 | [M-CH(CH₃)NHCH₃]⁺ | - | Benzylic cleavage (DMMA) |

| 58 | [C₃H₈N]⁺ | - | Iminium cation (DMMA) |

| 44 | - | [C₂H₆N]⁺ | Iminium cation (DMA) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. The spectrum is expected to be complex, but several characteristic absorptions can be predicted.

Table 3: Predicted IR Absorptions for DMMA HCl

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2700-2400 | N-H stretch (broad) | Secondary ammonium (-N⁺H₂-) |

| ~2950-2850 | C-H stretch | Aliphatic (propyl, methyl) |

| ~3050-3000 | C-H stretch | Aromatic |

| ~1600, ~1515 | C=C stretch | Aromatic ring |

| ~1260, ~1030 | C-O stretch | Aryl ether (-O-CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom. The following predictions are based on the authenticated spectrum of 3,4-DMA HCl and fundamental principles of NMR.[8][9]

Table 4: Predicted ¹H NMR Spectral Data for DMMA HCl (400 MHz, D₂O)

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Comparison to DMA[8] |

| ~6.9-7.0 | m | 3H | Ar-H | Similar (~6.95 ppm) |

| ~3.9 | s | 6H | -OCH ₃ | Similar (~3.89 ppm) |

| ~3.6 | m | 1H | α-CH | Similar (~3.55 ppm) |

| ~3.0 | m | 2H | Ar-CH ₂ | Similar (~2.95 ppm, d) |

| ~2.7 | s | 3H | N-C H₃ | Absent in DMA |

| ~1.3 | d | 3H | α-CH-CH ₃ | Similar (~1.28 ppm, d) |

-

Expertise Note: The most significant and diagnostic difference between the ¹H NMR spectra of DMMA and DMA will be the appearance of a singlet integrating to 3 protons around 2.7 ppm, corresponding to the new N-methyl group. The multiplicity of the α-CH proton may also simplify from a multiplet to a sextet or quintet depending on coupling.

References

- SWGDRUG.org. (2013, December 16). 3,4-Dimethoxyamphetamine Monograph.

- Wikipedia. (2025, December 24). 3,4-Dimethoxymethamphetamine.

- Nichols, D. E., & Dunn, W. J. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 9(10), 2349–2363.

- SWGDRUG.org. (2005, August 18). 3,4-METHYLENEDIOXYMETHAMPHETAMINE Monograph.

- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.

Sources

- 1. 3,4-Dimethoxymethamphetamine (hydrochloride) synthesis - chemicalbook [chemicalbook.com]

- 2. 3,4-Dimethoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 3. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR [m.chemicalbook.com]

- 5. swgdrug.org [swgdrug.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. swgdrug.org [swgdrug.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Pharmacological Profile of 3,4-Dimethoxymethamphetamine

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3,4-Dimethoxymethamphetamine (DMMA), a synthetic compound of the phenethylamine and amphetamine chemical classes. As a structural analog of the widely studied 3,4-methylenedioxymethamphetamine (MDMA), DMMA presents a unique subject for neuropharmacological research. This document delves into its chemical synthesis, mechanism of action at monoamine transporters, and potential psychoactive effects. Drawing upon comparative analysis with MDMA, this guide also explores the anticipated metabolic pathways, pharmacokinetic properties, and neurotoxicological considerations of DMMA. Detailed experimental protocols for relevant assays are provided to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction and Chemical Profile

3,4-Dimethoxymethamphetamine (DMMA) is a substituted amphetamine that shares a core phenethylamine structure with a range of neuroactive compounds.[1] Its chemical identity is defined by two methoxy groups at the 3 and 4 positions of the phenyl ring and a methyl group on the alpha carbon of the ethylamine side chain.[1] The distinction from its well-known analog, MDMA, lies in the replacement of the methylenedioxy bridge with two separate methoxy moieties.[1][2] This seemingly subtle structural modification has a significant impact on its pharmacological activity.

DMMA is primarily encountered as a research chemical, utilized in scientific studies to probe the structure-activity relationships of monoamine transporter ligands.[2] While not as widely studied as MDMA, understanding the pharmacological nuances of DMMA can provide valuable insights into the design of novel psychoactive compounds and potential therapeutic agents.

Chemical Properties of 3,4-Dimethoxymethamphetamine

| Property | Value | Reference |

| IUPAC Name | 1-(3,4-Dimethoxyphenyl)-N-methylpropan-2-amine | [3] |

| Molecular Formula | C₁₂H₁₉NO₂ | [3] |

| Molar Mass | 209.29 g/mol | [3] |

| CAS Number | 33236-61-2 | [3] |

Synthesis of 3,4-Dimethoxymethamphetamine

The primary synthetic route to 3,4-Dimethoxymethamphetamine involves the reductive amination of 3,4-dimethoxyphenylacetone with methylamine.[4][5] This method is analogous to the synthesis of other substituted amphetamines.

Experimental Protocol: Reductive Amination of 3,4-Dimethoxyphenylacetone

This protocol describes a general procedure for the synthesis of DMMA. Researchers should adapt and optimize the conditions based on their specific laboratory settings and safety protocols.

Materials:

-

3,4-Dimethoxyphenylacetone

-

Methylamine solution (e.g., 40% in water or as a gas)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Apparatus for chemical synthesis under an inert atmosphere

-

Purification equipment (e.g., column chromatography, distillation apparatus)

Procedure:

-

Dissolve 3,4-dimethoxyphenylacetone in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add methylamine solution to the reaction mixture. The molar ratio of methylamine to the ketone should be optimized, but a slight excess of the amine is typically used.

-

Stir the mixture at room temperature for a designated period to allow for the formation of the intermediate imine.

-

Introduce the reducing agent to the reaction mixture in a controlled manner. If using sodium borohydride, it should be added portion-wise to manage the reaction rate. For catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction carefully. If a borohydride reducing agent was used, this is typically done by the slow addition of water or a dilute acid.

-

Perform a work-up procedure to isolate the crude product. This usually involves solvent extraction and washing to remove unreacted reagents and byproducts.

-

Purify the crude 3,4-Dimethoxymethamphetamine freebase using column chromatography or distillation.

-

The purified freebase can be converted to a salt, such as the hydrochloride salt, for improved stability and handling by bubbling dry hydrogen chloride gas through a solution of the freebase in an appropriate solvent.

Pharmacodynamics and Mechanism of Action

The primary pharmacological action of 3,4-Dimethoxymethamphetamine is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[6] It is considered to be a competitive inhibitor at these sites.[6] Available data indicates that DMMA has a higher affinity for SERT compared to NET.[6]

Monoamine Transporter Binding Affinities

| Transporter | Ligand | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| SERT | DMMA | 108.0 ± 1.1 | 7.7 | [6] |

| NET | DMMA | 253.4 ± 1.2 | 22.8 | [6] |

It is noteworthy that DMMA is significantly less potent than MDMA as an inhibitor of both SERT and NET.[6] This difference in potency likely translates to weaker overall psychoactive effects. Some sources also classify DMMA as a potential serotonin–norepinephrine–dopamine releasing agent (SNDRA), though it is acknowledged to be substantially less potent than MDMA in this regard.[3] The precise mechanisms underlying its potential releasing activity require further investigation.

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the general mechanism of action of a monoamine reuptake inhibitor like DMMA at a serotonergic synapse.

Caption: Inhibition of SERT by DMMA increases synaptic serotonin levels.

Metabolism and Pharmacokinetics (Inferred Profile)

Direct experimental data on the metabolism and pharmacokinetics of 3,4-Dimethoxymethamphetamine in any species is currently lacking in the scientific literature. However, based on its structural similarity to MDMA, a probable metabolic profile can be inferred.

The metabolism of MDMA is complex and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[7][8][9] The major metabolic pathways for MDMA include N-demethylation to 3,4-methylenedioxyamphetamine (MDA) and O-demethylenation to 3,4-dihydroxymethamphetamine (HHMA).[10][11] These pathways are catalyzed by several CYP isoforms, with CYP2D6 playing a significant role in O-demethylenation.[7][12]

For DMMA, analogous metabolic transformations are anticipated:

-

O-Demethylation: One or both of the methoxy groups are likely to be demethylated to form hydroxyl groups, resulting in catechol metabolites. These catechols can be further metabolized through conjugation or oxidation.

-

N-Demethylation: The N-methyl group can be removed to yield 3,4-dimethoxyamphetamine (3,4-DMA).

-

Deamination: The amine group can be oxidatively removed.

The resulting metabolites, particularly the catechol derivatives, may possess their own pharmacological activity and could contribute to the overall effects and potential toxicity of DMMA.

Anticipated Metabolic Pathways of DMMA

Caption: Predicted metabolic pathways of DMMA based on MDMA metabolism.

Due to the persistent confusion in the literature with 1,3-dimethylamylamine (DMAA), no reliable pharmacokinetic data for DMMA (absorption, distribution, metabolism, and excretion - ADME) is available. It is anticipated that, like other amphetamines, DMMA would be readily absorbed orally and distribute widely throughout the body, including crossing the blood-brain barrier. Its elimination half-life would be dependent on the rate of its hepatic metabolism.

In Vivo Effects (Comparative Profile)

MDMA is known to induce a range of behavioral and physiological effects in rodents, including:

-

Increased locomotor activity: This is a common effect of psychostimulants.[2][13]

-

Prosocial behavior: MDMA has been shown to increase social interaction in some paradigms.[14]

-

Anxiogenic or anxiolytic effects: The effects of MDMA on anxiety are complex and can be dose- and context-dependent.[2]

-

Hyperthermia: A significant and potentially dangerous effect of MDMA is an increase in body temperature.[13]

-

Neurotransmitter release: In vivo microdialysis studies have demonstrated that MDMA causes a significant increase in the extracellular concentrations of serotonin and dopamine in various brain regions.[1][15][16]

Given that DMMA is a less potent monoamine transporter inhibitor than MDMA, it is plausible that it would produce similar, but less pronounced, behavioral and physiological effects. It may exhibit mild stimulant and/or entactogenic-like properties.

Experimental Protocol: In Vivo Microdialysis

This protocol provides a general framework for conducting in vivo microdialysis to assess the effects of DMMA on neurotransmitter levels in the brain of a freely moving rodent.

Materials:

-

3,4-Dimethoxymethamphetamine hydrochloride

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex).

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer DMMA to the animal (e.g., via intraperitoneal injection) at the desired dose.

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the collected dialysate samples for the concentrations of neurotransmitters (e.g., serotonin, dopamine) and their metabolites using HPLC-ED.

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of DMMA.

Neurotoxicological Profile (Inferred)

There is no direct evidence from studies specifically investigating the neurotoxicity of 3,4-Dimethoxymethamphetamine. However, its structural relationship to MDMA and other amphetamines warrants a careful consideration of its potential for neurotoxic effects.

High doses of MDMA are known to cause long-term damage to serotonin neurons in the brain.[13] This neurotoxicity is thought to be mediated, at least in part, by its metabolites. The formation of reactive catecholamine metabolites from the O-demethylenation of MDMA can lead to oxidative stress and damage to nerve terminals.[7][17][18]

Given that DMMA is expected to be metabolized to catechol derivatives, there is a theoretical risk of similar neurotoxic mechanisms. One study did find that 3,4-dimethoxymethamphetamine induced apoptosis in a neuroblastoma cell line, but this effect was not associated with oxidative stress, suggesting a potentially different mechanism of toxicity compared to the catechol metabolites of MDMA. Further research is needed to elucidate the specific neurotoxic potential of DMMA and its metabolites.

Conclusion

3,4-Dimethoxymethamphetamine is a pharmacologically active compound that primarily functions as a serotonin and norepinephrine reuptake inhibitor, with a lower potency than its close analog, MDMA. While its full pharmacological profile is yet to be completely elucidated, its structural similarity to MDMA provides a strong foundation for predicting its metabolic fate, potential in vivo effects, and possible neurotoxicological risks. The significant gaps in the current knowledge base, particularly concerning its pharmacokinetics and in vivo activity, highlight the need for further dedicated research. This technical guide serves as a comprehensive resource for scientists and researchers, providing the available data and outlining key experimental approaches to further investigate the pharmacological properties of this intriguing molecule.

References

- Gudelsky, G. A. (2009). ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERIC, SEROTONERGIC AND CHOLINERGIC NEURONS. PubMed Central. [Link]

- Moran, M. C., et al. (2015).

- Colado, M. I., et al. (2002). Studies, using in vivo microdialysis, on the effect of the dopamine uptake inhibitor GBR 12909 on 3,4-methylenedioxymethamphetamine ('ecstasy')

- Maurer, H. H., et al. (2005). The Role of Human Hepatic Cytochrome P450 Isozymes in the Metabolism of Racemic 3,4-Methylenedioxy-Methamphetamine and Its Enantiomers. Drug Metabolism and Disposition. [Link]

- Wikipedia. (n.d.). 3,4-Dimethoxymethamphetamine. Wikipedia. [Link]

- de la Torre, R., et al. (2005). The consequences of 3,4-methylenedioxymethamphetamine induced CYP2D6 inhibition in humans. PubMed. [Link]

- Rothman, R. B., et al. (2005). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

- Fantegrossi, W. E., et al. (2004). Behavioral and pharmacological characterization of 3,4-methylenedioxymethamphetamine, its enantiomers, and related compounds.

- Ivanova, Y., et al. (2022). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4.

- Mueller, M., et al. (2012). Studies of (±)-3,4-Methylenedioxymethamphetamine (MDMA) Metabolism and Disposition in Rats and Mice: Relationship to Neuroprotection and Neurotoxicity Profile. PubMed Central. [Link]

- Green, A. R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). PubMed. [Link]

- Antolino-Lobo, I., et al. (2011). 3,4-methylenedioxymethamphetamine (MDMA) interacts with therapeutic drugs on CYP3A by inhibition of pregnane X receptor (PXR) activation and catalytic enzyme inhibition. PubMed. [Link]

- Nilchi, S., et al. (2022). Study the effect of 3,4-Methyl enedioxy methamphetamine on cytochrome P450 2E1 activity. SciELO. [Link]

- de la Torre, R., & Farré, M. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? Frontiers in Genetics. [Link]

- Lin, L. Y. (1989). Metabolism of 3,4-(Methylenedioxy)-methamphetamine. Institutional Repository. [Link]

- Thompson, M. R., et al. (2014). The Prosocial Effects of 3,4-methylenedioxymethamphetamine (MDMA)

- de la Fuente Revenga, M., et al. (2004).

- Schmidt, C. J., et al. (1987). Effects of 3,4-dihydroxymethamphetamine and 2,4,5-trihydroxymethamphetamine, two metabolites of 3,4-methylenedioxymethamphetamine, on central serotonergic and dopaminergic systems. PubMed. [Link]

- McCorvy, J. D., & Roth, B. L. (2021). History, pharmacology and therapeutic mechanisms of 3,4-methylenedioxymethamphetamine (MDMA). PubMed. [Link]

- Monks, T. J., et al. (2004). The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity. PubMed. [Link]

- Darracq, M. A., et al. (2016). A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction. PubMed. [Link]

- WikiMed. (n.d.). Dimethoxymethamphetamine. WikiMed. [Link]

- Pizarro, N., et al. (2004). Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human samples including the catechol-type metabolite (3,4-dihydroxymethamphetamine).

- Grokipedia. (n.d.). 3,4-Dimethoxymethamphetamine. Grokipedia. [Link]

- Darracq, M. A., et al. (2016). A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4 Methylendioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction.

- Wikipedia. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Wikimedia Commons. [Link]

- Iriepa, I., et al. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

- Wikipedia. (n.d.). 3,4-Dimethoxyamphetamine. Wikipedia. [Link]

- van der Gouwe, D., et al. (1990). CLANDESTINE MANUFACTURE OF 3,4-METHYLENEDIOXY-METHYLAMPHETAMINE (MDMA)BY LOW PRESS URE REDUCTIVE AMINATION. National Criminal Justice Reference Service. [Link]

- Skinner, H. F. (1993). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Rhodium.ws. [Link]

- Nichols, D. E., et al. (2017). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine.

- Lanni, C., et al. (2018). Disposition of Methamphetamine and Major Metabolites in Mice: Role of Organic Cation Transporter 3 in Tissue-Selective Accumulation of Para-Hydroxymethamphetamine. PubMed Central. [Link]

- Wikipedia. (n.d.). DOM-NBOMe. Wikipedia. [Link]

- Goodwin, A. K., et al. (2011). (+)-Methamphetamine-induced spontaneous behavior in rats depends on route of (+)METH administration. ResearchGate.

- Yamamoto, T., & Ueki, S. (1975). Behavioral Effects of 2,5-dimethoxy-4-methylamphetamine (DOM)

Sources

- 1. Microdialysis studies on 3,4-methylenedioxymethamphetamine-induced dopamine release: effect of dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pre-clinical behavioural pharmacology of 3,4-methylenedioxymethamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png - Wikimedia Commons [commons.wikimedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. scielo.br [scielo.br]

- 9. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of 3,4-(Methylenedioxy)-methamphetamine | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 11. researchgate.net [researchgate.net]

- 12. The consequences of 3,4-methylenedioxymethamphetamine induced CYP2D6 inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 15. Studies, using in vivo microdialysis, on the effect of the dopamine uptake inhibitor GBR 12909 on 3,4-methylenedioxymethamphetamine ('ecstasy')-induced dopamine release and free radical formation in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies of (±)-3,4-Methylenedioxymethamphetamine (MDMA) Metabolism and Disposition in Rats and Mice: Relationship to Neuroprotection and Neurotoxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of Dimethoxymethamphetamine

Abstract

This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of Dimethoxymethamphetamine (DMMA), a substituted amphetamine. The document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their interactions with central nervous system (CNS) targets. This guide delves into the theoretical underpinnings of receptor binding assays, provides detailed experimental protocols for their execution, and synthesizes available data on the binding profile of DMMA and structurally related analogues. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document aims to serve as a valuable resource for both experienced researchers and those new to the field.

Introduction: The Significance of Receptor Binding Profiling for this compound

This compound (DMMA) belongs to the phenethylamine class of compounds, which includes a wide range of substances with diverse pharmacological activities. Understanding the interaction of any novel psychoactive substance with its molecular targets is a cornerstone of modern pharmacology and drug development. The initial and most fundamental step in characterizing these interactions is the determination of the compound's in vitro receptor binding affinity. This measure quantifies the strength of the interaction between a ligand (in this case, DMMA) and a receptor.

The receptor binding profile of a compound is a critical determinant of its pharmacological effects, including its potency, selectivity, and potential for therapeutic application or adverse effects. For psychoactive compounds like DMMA, the primary targets of interest are typically the monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. The relative affinity for these different targets can predict a compound's stimulant, psychedelic, or entactogenic properties. For instance, high affinity for the serotonin 5-HT2A receptor is a hallmark of classic psychedelic drugs[1][2].

This guide will provide a detailed exploration of the methodologies used to determine the in vitro receptor binding affinity of DMMA and will present a synthesis of the available scientific data for DMMA and its close structural analogues.

Principles of In Vitro Receptor Binding Assays

In vitro receptor binding assays are a set of techniques used to measure the interaction of a ligand with a specific receptor in a controlled, non-living system. The most common method, and the one detailed in this guide, is the radioligand binding assay.

The Radioligand Binding Assay: A Quantitative Tool

Radioligand binding assays are a powerful and sensitive method for quantifying receptor-ligand interactions[3]. The fundamental principle involves the use of a radiolabeled ligand (a "hot" ligand) that has a known high affinity and specificity for the target receptor. The assay measures the ability of a non-radiolabeled test compound (a "cold" ligand), such as DMMA, to compete with and displace the radioligand from the receptor.

The key parameters derived from these assays are:

-

IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specifically bound radioligand.

-

Ki (Inhibition Constant): An intrinsic measure of the affinity of the test compound for the receptor, calculated from the IC50 value and the affinity of the radioligand (Kd) using the Cheng-Prusoff equation[4][5]. A lower Ki value indicates a higher binding affinity.

The choice of a radioligand is critical and is based on its high affinity, specificity for the target receptor, and the ability to be labeled with a suitable radioisotope (e.g., 3H or 125I) without significantly altering its binding properties.

Causality in Experimental Design: Why These Steps?

The design of a robust radioligand binding assay is a multi-step process where each component is optimized to ensure accurate and reproducible results.

-

Receptor Source: The source of the receptors is typically cell membranes prepared from cultured cells that have been genetically engineered to express a high density of the target receptor, or from animal tissues known to be rich in the receptor of interest[6][7]. Using cell lines with stable receptor expression provides a consistent and high-quality source of receptor material, minimizing variability between experiments[6].

-

Incubation Conditions: The incubation of the receptor preparation, radioligand, and test compound is carried out under conditions that allow the binding reaction to reach equilibrium. This includes optimizing the incubation time, temperature, and buffer composition (pH, ionic strength) to mimic physiological conditions as closely as possible and to ensure the stability of the receptor and ligands[8].

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand must be separated from the unbound (free) radioligand. The most common method is rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the free radioligand passes through[9]. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. This measurement is directly proportional to the amount of bound radioligand.

Experimental Protocol: Determination of DMMA Receptor Binding Affinity

The following is a detailed, step-by-step methodology for determining the in vitro receptor binding affinity of this compound at key CNS targets. This protocol is a composite of established methods in the field.

Materials and Reagents

-

Test Compound: this compound (DMMA) hydrochloride

-

Receptor Source: Frozen cell membranes from HEK-293 cells stably expressing the human receptor of interest (e.g., 5-HT2A, DAT, NET, SERT)

-

Radioligands:

-

[3H]Ketanserin (for 5-HT2A)

-

[3H]WIN 35,428 (for DAT)

-

[3H]Nisoxetine (for NET)

-

[3H]Citalopram (for SERT)

-

-

Buffers and Solutions:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

-

Apparatus:

-

96-well microplates

-

Pipettes

-

Cell harvester for rapid filtration

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials

-

Liquid scintillation counter

-

Incubator/water bath

-

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare serial dilutions of DMMA in the assay buffer. A typical concentration range would be from 10-11 M to 10-4 M.

-

Thaw the cell membranes on ice and resuspend them in the assay buffer to a predetermined optimal protein concentration. The optimal concentration should be determined in preliminary experiments to ensure that the specific binding does not exceed 10% of the total radioligand added, to avoid ligand depletion artifacts[8].

-

Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value. This provides a good signal-to-noise ratio.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM unlabeled ketanserin for the 5-HT2A receptor), radioligand, and cell membranes. This determines the amount of radioligand that binds to non-receptor components.

-

Competition Binding: Serial dilutions of DMMA, radioligand, and cell membranes.

-

-

-

Incubation:

-

Incubate the microplate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. The plate should be gently agitated during incubation.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Immediately wash the filters with a set volume of ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Count the radioactivity in a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the DMMA concentration.

-

-

Determine IC50:

-

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a one-site sigmoidal dose-response model and determine the IC50 value.

-

-

Calculate Ki:

Receptor Binding Profile of this compound and Analogues

Direct, comprehensive in vitro binding data for this compound across a wide range of CNS receptors is not extensively published under this specific chemical name. However, the pharmacological profile can be inferred from studies on structurally similar 2,5-dimethoxyamphetamine derivatives. These studies consistently show a high affinity for serotonin receptors, particularly the 5-HT2A subtype, which is characteristic of psychedelic phenethylamines[1][2][10].

The following table summarizes the binding affinities (Ki values, in nM) of various 2,5-dimethoxyamphetamine analogues at key monoamine receptors. It is important to note that the specific substitutions on the amphetamine scaffold can significantly influence binding affinity and selectivity.

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | DAT | NET | SERT | Reference |

| DOM (4-methyl-2,5-DMA) | High Affinity (nanomolar) | Moderate Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity | [10][11] |

| DOI (4-iodo-2,5-DMA) | Very High Affinity (nanomolar) | High Affinity | Moderate Affinity | Low Affinity | Low Affinity | Low Affinity | [1][12] |

| DOB (4-bromo-2,5-DMA) | Very High Affinity (nanomolar) | High Affinity | Moderate Affinity | Low Affinity | Low Affinity | Low Affinity | [1] |

| DOET (4-ethyl-2,5-DMA) | High Affinity (nanomolar) | Moderate Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity | [10] |

Note: "High Affinity" generally corresponds to Ki < 100 nM, "Moderate Affinity" to 100 nM < Ki < 1000 nM, and "Low Affinity" to Ki > 1000 nM.

Based on the structure-activity relationships within this class of compounds, it is highly probable that this compound exhibits a similar binding profile, with a primary affinity for the 5-HT2A receptor. The presence of the methyl group on the alpha carbon and the methoxy groups on the phenyl ring are key structural features contributing to this receptor interaction profile.

Visualizing the Experimental Workflow and Key Concepts

Radioligand Binding Assay Workflow

Caption: Workflow of a competitive radioligand binding assay.

The Principle of Competitive Binding

Caption: Competitive displacement of a radioligand by DMMA.

Conclusion

The in vitro receptor binding affinity is a fundamental parameter that provides critical insights into the pharmacological profile of a compound. For this compound, while direct and comprehensive data may be limited, the well-established pharmacology of its structural analogues strongly suggests a primary interaction with the serotonin 5-HT2A receptor. The methodologies outlined in this guide provide a robust framework for the empirical determination of DMMA's binding profile. Such studies are essential for a complete understanding of its mechanism of action and for guiding future research into its potential therapeutic or toxicological effects.

References

- Luethi, D., & Liechti, M. E. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

- DiscoverX. (n.d.).

- NIH. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

- Luethi, D., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PubMed, 31849671. [Link]

- Luethi, D., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects.

- Hida, H., et al. (2010). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacological and Toxicological Methods, 61(2), 167-173. [Link]

- Luethi, D., et al. (2022). Monoamine Receptor and Transporter Interaction Profiles of 4‐Alkyl‐Substituted 2,5‐Dimethoxyamphetamines.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

- Horovitz, A., & Levitzki, A. (1987). An accurate method for determination of receptor-ligand and enzyme-inhibitor dissociation constants from displacement curves. Proceedings of the National Academy of Sciences, 84(18), 6654-6658. [Link]

- Serafine, K. M., & France, C. P. (2016). Evaluation of potential punishing effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rhesus monkeys responding under a choice procedure. Psychopharmacology, 233(10), 1835-1844. [Link]

- Luethi, D., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

- ResearchGate. (2025).

- Luedtke, R. R., & Mach, R. H. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]

- Mayawala, K., & Vagner, J. (2021).

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-5. [Link]

- Easton, B. I., et al. (2021). The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization. The Journal of pharmacology and experimental therapeutics, 378(1), 47-57. [Link]

- Underhill, S. M., et al. (2021). In dopamine and norepinephrine neurons, AMPH initiates a common signaling cascade that results in the endocytosis of both EAAT3 and each neuron's respective monoamine transporter.

- Nicoya Lifesciences. (n.d.). How To Conduct In Vitro Assays with Transmembrane Proteins. [Link]

- Ghaffari, S., et al. (2016). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 15(4), 819-826. [Link]

- Doly, S., et al. (2009). Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(18), 5961-5971. [Link]

- Hong, W. C., et al. (2021). Association of Sigma-1 Receptor with Dopamine Transporter Attenuates the Binding of Methamphetamine via Distinct Helix-Helix Interactions. The Journal of physical chemistry. B, 125(1), 173-184. [Link]

- Quintana, P., et al. (2022). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Scientific reports, 12(1), 18645. [Link]

- Trigo, J. M., et al. (2010). Role of Serotonin via 5-HT2B Receptors in the Reinforcing Effects of MDMA in Mice.

- Fornai, F., et al. (2021). Norepinephrine Protects against Methamphetamine Toxicity through β2-Adrenergic Receptors Promoting LC3 Compartmentalization. International journal of molecular sciences, 22(13), 7232. [Link]

- van der Gronde, T., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International journal of molecular sciences, 25(10), 5621. [Link]

Sources

- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 2. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. brieflands.com [brieflands.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of potential punishing effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rhesus monkeys responding under a choice procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neurochemical Effects of 3,4-Dimethoxymethamphetamine (DMMA) Exposure

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxymethamphetamine (DMMA) is a psychoactive research chemical belonging to the phenethylamine and amphetamine classes. Structurally related to 3,4-methylenedioxymethamphetamine (MDMA), DMMA's neurochemical profile is primarily characterized by its interaction with monoamine neurotransmitter systems. This guide provides a detailed examination of the mechanisms of action of DMMA, focusing on its effects on the serotonergic, dopaminergic, and noradrenergic pathways. We synthesize current understanding, drawing parallels from more extensively studied analogues like MDMA, to elucidate its function as a suspected serotonin-norepinephrine-dopamine releasing agent (SNDRA)[1]. This document details the core molecular interactions, potential for neurotoxicity, and the state-of-the-art methodologies employed to characterize these effects, offering a technical resource for professionals in neuroscience and pharmacology.

Introduction to 3,4-Dimethoxymethamphetamine (DMMA)

DMMA, or 1-(3,4-Dimethoxyphenyl)-N-methylpropan-2-amine, is a synthetic compound whose pharmacological properties are of significant interest due to its structural similarity to potent psychoactive substances. Like other substituted amphetamines, its primary mechanism of action involves the modulation of monoamine neurotransmitters in the central nervous system (CNS). It is understood to function as a releasing agent and reuptake inhibitor at the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), leading to a rapid and significant increase in the extracellular concentrations of these neurotransmitters[1]. The resulting neurochemical cascade is responsible for its stimulant and psychoactive effects. Understanding the specific interactions of DMMA with these monoaminergic systems is critical for predicting its physiological and psychological effects, as well as its potential for neurotoxicity.

Core Neurochemical Mechanisms of Action

The primary neurological impact of DMMA exposure stems from its potent modulation of monoaminergic systems. The drug binds to and reverses the normal function of presynaptic transporters, leading to a non-vesicular release of neurotransmitters from the axon terminal into the synaptic cleft.

The Serotonergic System: The Primary Target

The most pronounced effects of amphetamine analogues like DMMA and MDMA are on the serotonin (5-HT) system. This interaction is believed to be the primary driver of the compound's mood-elevating and empathogenic effects[2].

-

Mechanism of Action : DMMA is presumed to have a high affinity for the serotonin transporter (SERT)[3]. Upon binding, it is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytoplasmic serotonin. This action, combined with its ability to reverse the direction of SERT, results in a massive efflux of serotonin into the synapse[4]. This surge in synaptic serotonin activates a wide range of postsynaptic 5-HT receptors.

-

Receptor Interactions : Substituted amphetamines often display moderate to high affinity for 5-HT2A receptors[5][6]. Activation of 5-HT2A receptors is a key mechanism for the psychedelic effects of many phenethylamines[7].

-

Long-Term Effects & Neurotoxicity : Chronic or high-dose exposure to potent serotonin-releasing agents like MDMA is associated with long-term serotonergic deficits[2][8]. This is characterized by a depletion of serotonin, a downregulation of SERT density, and damage to serotonergic nerve terminals[2][4]. While direct studies on DMMA are scarce, its structural similarity to MDMA suggests a similar potential for neurotoxicity, which may manifest as persistent mood and cognitive impairments[9].

The Dopaminergic System: Contribution to Stimulant Effects

DMMA also significantly impacts the dopamine (DA) system, contributing to its stimulant and reinforcing properties.

-

Mechanism of Action : DMMA interacts with the dopamine transporter (DAT) in a manner similar to other amphetamines. It acts as a competitive inhibitor of dopamine reuptake[10]. Furthermore, it serves as a substrate for DAT, gaining entry into the presynaptic terminal and inducing transporter-mediated dopamine release[10][11]. This dual action of reuptake inhibition and release dramatically increases synaptic dopamine concentrations.

-

Consequences of Dopamine Release : The enhanced dopaminergic neurotransmission in brain regions like the nucleus accumbens and prefrontal cortex is linked to the reinforcing effects and abuse potential of psychostimulants[10][12]. In some species, such as mice, MDMA has been shown to be a selective dopamine neurotoxin, highlighting the vulnerability of this system[12].

The Noradrenergic System: The Sympathomimetic Driver

Interaction with the norepinephrine (NE) system underlies the sympathomimetic and arousal effects of DMMA.

-

Mechanism of Action : DMMA is an effective inhibitor of the norepinephrine transporter (NET)[10]. This inhibition blocks the reuptake of NE from the synapse, prolonging its action. Like with DAT and SERT, DMMA also likely induces NET-mediated release of norepinephrine.

-

Physiological Effects : Increased noradrenergic activity contributes to physiological arousal, including elevated heart rate and blood pressure[13][14]. It also plays a role in the cognitive-enhancing and stimulant effects of the drug[2].

Diagram: Synaptic Mechanism of DMMA

Caption: Synaptic action of DMMA on monoamine transporters.

Methodologies for Characterizing Neurochemical Effects

To rigorously assess the neurochemical impact of DMMA, a combination of in vivo and in vitro techniques is essential. These protocols provide the quantitative data necessary to build a comprehensive pharmacological profile.

In Vivo Microdialysis for Measuring Neurotransmitter Release

In vivo microdialysis is a powerful technique for measuring real-time changes in the extracellular concentrations of neurotransmitters in specific brain regions of awake, behaving animals[15][16][17]. This provides direct evidence of a compound's ability to induce neurotransmitter release.

Experimental Protocol:

-

Surgical Implantation : Anesthetize the subject animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin). Allow for a post-operative recovery period.

-

Probe Insertion and Perfusion : On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.5-2.0 µL/min)[18].

-

Baseline Collection : Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels before drug administration.

-

Drug Administration : Administer DMMA via a systemic route (e.g., intraperitoneal injection).

-

Post-Drug Collection : Continue collecting dialysate samples for several hours to monitor the time-course of changes in extracellular neurotransmitter levels.

-

Sample Analysis : Quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Data Expression : Express the results as a percentage change from the pre-drug baseline levels for each animal.

Diagram: In Vivo Microdialysis Experimental Workflow

Caption: Workflow for a typical in vivo microdialysis experiment.

Radioligand Receptor Binding Assays

These assays are the gold standard for determining the affinity of a compound for specific receptors and transporters. The principle is to measure how effectively the test compound (DMMA) competes with a known radioactive ligand for binding to the target protein.

Experimental Protocol:

-

Tissue Preparation : Prepare brain tissue homogenates from a relevant species or use cultured cells expressing the human recombinant transporter or receptor of interest (e.g., HEK-293 cells transfected with hSERT).

-

Incubation : In a series of tubes, incubate the tissue/cell preparation with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the unlabeled competitor drug (DMMA).

-

Separation : After incubation reaches equilibrium, rapidly separate the bound from the unbound radioligand via vacuum filtration through glass fiber filters.

-

Quantification : Measure the amount of radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC₅₀ value (the concentration of DMMA that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Quantitative Neurochemical Data

While specific data for DMMA is limited, we can extrapolate from structurally similar compounds to predict its likely pharmacological profile. The following table presents representative binding affinity data for related amphetamine derivatives at monoamine transporters.

| Compound | Target Transporter | Binding Affinity (Kᵢ, nM) | Reference |

| MDMA | SERT | 108 | [3] |

| MDMA | DAT | 10,800 | [3] |

| MDMA | NET | 640 | [10] |

| Amphetamine | DAT | ~50 | [10] |

| Amphetamine | NET | ~25 | [10] |

| Amphetamine | SERT | ~2000 | [10] |

This table illustrates the typical preference of MDMA for SERT over DAT and NET, a characteristic likely shared by DMMA. Amphetamine is shown for comparison, highlighting its preference for DAT and NET.

Summary and Future Directions

3,4-Dimethoxymethamphetamine (DMMA) is a potent psychoactive compound that exerts its primary neurochemical effects by acting as a substrate and inhibitor at serotonin, dopamine, and norepinephrine transporters. This action leads to a robust increase in the synaptic concentration of these key monoamine neurotransmitters, resulting in its characteristic stimulant and mood-altering effects. Its strong interaction with the serotonin system suggests a high potential for both acute psychoactivity and long-term neurotoxic effects, similar to what has been extensively documented for MDMA[8][19][20].

Future research must focus on direct characterization of DMMA using the methodologies outlined herein. Specifically, determining its precise binding affinities (Kᵢ values) at human monoamine transporters and receptors is a critical first step. In vivo microdialysis studies are essential to confirm its capacity as a monoamine releaser and to quantify the magnitude and duration of this effect in relevant brain regions. Finally, long-term neurotoxicity studies, assessing markers such as transporter density and neurotransmitter levels following repeated exposure, are imperative to fully understand the risks associated with DMMA.

References

- The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization. (n.d.). National Institutes of Health.

- 3,4-Dimethoxymethamphetamine. (n.d.). Wikipedia.

- Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.

- MDMA Effects on the Brain. (n.d.). Drug Free CT.

- Mustafa, M. Z., et al. (2020). MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity. Malaysian Journal of Medical Sciences.

- Sofuoglu, M., et al. (2009). Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters. Neuropsychopharmacology.

- Colado, M. I., et al. (1997). Studies, using in vivo microdialysis, on the effect of the dopamine uptake inhibitor GBR 12909 on 3,4-methylenedioxymethamphetamine ('ecstasy')-induced neurotoxicity of striatal dopamine neurones in mice. British Journal of Pharmacology.

- Gouzoulis-Mayfrank, E., & Daumann, J. (2006). Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy), and amphetamines. Dialogues in Clinical Neuroscience.

- Gerra, G., et al. (2000). Long-lasting effects of (+/-)3,4-methylenedioxymethamphetamine (ecstasy) on serotonin system function in humans. Biological Psychiatry.

- Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PubMed.

- Green, A. R., et al. (2004). Acute and long-term of MDMA on cerebral dopamine biochemistry and function. ResearchGate.

- Martins, N. R., et al. (2022). Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. MDPI.

- Your Guide to MDMA's Effects on the Brain. (2023). Healthline.

- Gessner, P. K., & Sangrec, C. (1978). Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms. PubMed.

- New Study Reveals Long-Term Effects of MDMA on the Brain's Glutamate-Glutamine Complex. (2023). Oxford Academic.

- Lüscher, C., et al. (2013). Repeated exposure to MDMA triggers long-term plasticity of noradrenergic and serotonergic neurons. ResearchGate.

- Long-term neurocognitive side effects of MDMA in recreational ecstasy users following sustained abstinence: A systematic review and meta-analysis. (2020). ResearchGate.

- Itzhak, Y., & Achat-Mendes, C. (2004). Methamphetamine and MDMA (ecstasy) neurotoxicity: 'of mice and men'. PubMed.

- Womersley, J. S., et al. (2014). Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine. PubMed Central.

- Is MDMA Neurotoxic to Humans? | ALPS Forum 2023 - Nicole Friedli. (2023). YouTube.

- [Comparative study of the effects of amphetamine and dimethoxymethamphetamine on brain self-stimulation in rats after perinatal administration of 6-hydroxydopamine]. (2004). PubMed.

- 2,5-Dimethoxyamphetamine. (n.d.). Wikipedia.

- Structure of DMAA related to amphetamine and methamphetamine. (n.d.). ResearchGate.

- Lyon, R. A., et al. (1986). Ring-substituted Amphetamine Interactions With Neurotransmitter Receptor Binding Sites in Human Cortex. PubMed.

- Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central.

- Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central.

- In Vivo Microdialysis. (n.d.). Hope Center for Neurological Disorders.

- Cadet, J. L., et al. (2019). Neurotoxicity of methamphetamine: main effects and mechanisms. PubMed Central.

- Canal, C. E., & Murnane, K. S. (2017). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). PubMed Central.

- In Vivo Brain Microdialysis of Monoamines. (n.d.). Springer Nature Experiments.

- Fact sheet DMAA, DMBA and DMHA in supplements. (n.d.). RIVM.

- Nguyen, L., et al. (2005). Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. PubMed.

- Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. (2021). bioRxiv.

- Ewald, A. H., et al. (2009). 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. PubMed.

- Use of Recreational Drug 1,3-Dimethylethylamine (DMAA) Associated With Cerebral Hemorrhage. (2012). ResearchGate.

- J210 Ep. 41 | DMAA: A Closer Look | 1, 3 Dimethylamylamine | Methylhexanamine | Mesomorph Preworkout. (2016). YouTube.

Sources

- 1. 3,4-Dimethoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 2. drugfreect.org [drugfreect.org]

- 3. Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. rivm.nl [rivm.nl]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Methamphetamine and MDMA (ecstasy) neurotoxicity: 'of mice and men' - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of Dimethoxymethamphetamine analogs

An In-depth Technical Guide to the Structure-Activity Relationship of Dimethoxymethamphetamine Analogs

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for analogs of dimethoxyamphetamine, with a primary focus on the 2,5-dimethoxy-substituted phenethylamine scaffold. These compounds, particularly the 4-substituted derivatives known as the DOx series, are potent agonists of the serotonin 5-HT₂A receptor, the principal target for classical psychedelic agents.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of how specific structural modifications to the parent molecule influence receptor affinity, functional potency, and pharmacological profile. We will dissect the causality behind experimental choices in analog design, present detailed methodologies for synthesis and evaluation, and summarize key SAR data to guide future research and development in this chemical space.

Introduction: The 2,5-Dimethoxyamphetamine Scaffold

The term "this compound" is not standard; the core of scientific research in this area has focused on 2,5-Dimethoxyamphetamine (2,5-DMA) and its derivatives. 2,5-DMA itself is largely inactive as a psychedelic.[3] However, it serves as the parent compound for a series of highly potent psychedelic drugs, most notably the "DOx" family, which are 4-substituted-2,5-dimethoxyamphetamines.[3][4]

These molecules belong to the phenethylamine class, which is characterized by a phenyl ring connected to an amino group by a two-carbon chain.[5] Their psychedelic effects are primarily mediated by agonist activity at the serotonin 5-HT₂A receptor.[2][6] Understanding the SAR of this scaffold is critical for designing novel ligands with improved selectivity and tailored pharmacological properties, which may have therapeutic potential for conditions like treatment-resistant depression and PTSD.[7]

The fundamental structure provides several key points for modification, each having a profound impact on the molecule's interaction with its biological targets.

Caption: Core 2,5-Dimethoxyamphetamine scaffold with key modification points.

The Crucial Role of Phenyl Ring Substitution

The most dramatic modulation of pharmacological activity in the 2,5-DMA series comes from substitution at the 4-position of the phenyl ring. The addition of small, electron-rich, and metabolically stable groups at this position can increase 5-HT₂A receptor affinity and potency by several orders of magnitude compared to the unsubstituted parent compound.

SAR at the 4-Position: The Genesis of the DOx Series

The choice to explore the 4-position was driven by the hypothesis that a substituent here could enhance binding by occupying a specific hydrophobic pocket within the 5-HT₂A receptor. This proved to be highly successful.

-

Hydrogen (2,5-DMA): The parent compound is considered inactive or a very weak stimulant at typical doses.[3] It has a low affinity for the 5-HT₂A receptor.[3]

-

Methyl (DOM): The addition of a small methyl group results in 2,5-Dimethoxy-4-methylamphetamine (DOM). This compound is a potent psychedelic with a long duration of action.[6][8] Its potency is roughly 100 times that of mescaline.[9]

-

Halogens (DOB, DOC, DOI): Replacing the methyl group with larger, more lipophilic halogens further increases potency. 2,5-dimethoxy-4-bromoamphetamine (DOB) and 2,5-dimethoxy-4-iodoamphetamine (DOI) are among the most potent and selective 5-HT₂A agonists in this class.[4][10] DOI is a widely used tool in pharmacological research to probe the 5-HT₂A system, although it is not perfectly selective over 5-HT₂B/₂C subtypes.[10]

The general trend for potency at the 4-position is: I > Br > Cl > CH₃ > H . This correlation with the size and lipophilicity of the substituent underscores its importance in receptor pocket interactions.

The Role of the 2,5-Dimethoxy Groups

The methoxy groups at the 2 and 5 positions are critical for activity. It is theorized that the oxygen atoms of these groups interact with key residues in the 5-HT₂A receptor binding site, possibly through hydrogen bonding, mimicking the interaction of the 5-hydroxyl group of serotonin.[1][2] Altering this substitution pattern, for example to 3,4-dimethoxy, results in compounds with a drastically different pharmacological profile, typically with more stimulant and less psychedelic activity, mediated by effects on dopamine and norepinephrine transporters.

Modifications to the Alkylamine Side Chain

While phenyl ring substitution governs potency, modifications to the side chain fine-tune the compound's metabolic stability and pharmacological character.

The Alpha-Methyl (α-CH₃) Group

The presence of a methyl group on the alpha-carbon (the carbon adjacent to the phenyl ring) defines these compounds as amphetamines rather than phenethylamines. This single structural feature has two primary consequences:

-

Metabolic Stability: The α-methyl group provides steric hindrance that protects the molecule from metabolism by monoamine oxidase (MAO). This significantly increases the bioavailability and prolongs the duration of action compared to its phenethylamine counterparts (the 2C-x series).

-

Chirality: The α-methyl group creates a chiral center. For the DOx series, the (R)-(-) enantiomer is the more potent and active isomer at the 5-HT₂A receptor.[6]

The Amine (NH₂) Group

Modification of the terminal amine group has a significant impact on activity.

-

Primary Amine (-NH₂): This is characteristic of the DOM, DOB, and DOI series.

-

N-Methylation (-NHCH₃): Adding a methyl group to the amine (creating a "methamphetamine" analog) generally reduces 5-HT₂A agonist potency.

-

N-Benzyl Substitution (NBOMe series): While technically a different class, the N-(2-methoxybenzyl) substitution on related phenethylamines (the 25x-NBOMe series) dramatically increases potency to the sub-nanomolar range.[11] However, this same substitution applied to the DOx series (e.g., DOM-NBOMe) does not yield a similar increase in potency and may even result in attenuated effects, highlighting a complex interplay between the α-methyl group and N-substituents.[11]

Pharmacological Profile: Receptor Selectivity and Functional Activity

A compound's clinical potential and safety profile are defined not just by its primary target affinity, but by its activity across a range of related receptors.

The Serotonin 5-HT₂ Receptor Family

The 5-HT₂ receptor family consists of three subtypes: 5-HT₂A, 5-HT₂B, and 5-HT₂C. These receptors share considerable structural homology, making the design of subtype-selective ligands challenging.[10]

-

5-HT₂A: Agonism at this receptor is believed to mediate the primary psychedelic and therapeutic effects.[6][10]

-

5-HT₂C: This receptor is also activated by many DOx compounds and may contribute to some of the subjective effects.[6]

-

5-HT₂B: This is a critical off-target to consider. Chronic activation of the 5-HT₂B receptor has been linked to cardiac valvulopathy (heart valve disease), a serious safety concern that led to the withdrawal of the drug fenfluramine.[12] Therefore, a crucial step in the development of any new 5-HT₂A agonist is to ensure it has minimal activity at the 5-HT₂B receptor.

Data Summary: Receptor Binding Affinities (Ki, nM)

The following table summarizes the binding affinities of representative 2,5-DMA analogs at the human 5-HT₂ receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | 4-Substituent | 5-HT₂A Ki (nM) | 5-HT₂B Ki (nM) | 5-HT₂C Ki (nM) |

| 2,5-DMA | -H | 2502[3] | >10,000 | >10,000 |

| DOM | -CH₃ | 62.7 | 131 | 24.5 |

| DOB | -Br | 3.1 | 10.4 | 1.0 |

| DOI | -I | 1.8 | 3.8 | 0.8 |

Note: Data is compiled from various sources and assays; direct comparison should be made with caution. The general trend in potency is consistently observed.

Experimental Workflows for SAR Analysis

A systematic investigation of SAR requires a robust and repeatable workflow, from chemical synthesis to comprehensive pharmacological evaluation. The trustworthiness of the data relies on this self-validating system.

Caption: Workflow for the structure-activity relationship (SAR) analysis of novel analogs.

Protocol 1: Generalized Synthesis of a 4-Substituted-2,5-DMA Analog (e.g., DOM)

Causality: This procedure utilizes a Henry condensation followed by a lithium aluminum hydride (LAH) reduction. The Henry reaction is a classic C-C bond-forming reaction ideal for creating the nitrostyrene intermediate from an aldehyde. LAH is a powerful reducing agent capable of reducing both the nitro group and the alkene in a single step to yield the final amine product.

-

Step 1: Nitrostyrene Formation (Henry Reaction)

-

Dissolve 1.0 equivalent of 2,5-dimethoxy-4-methylbenzaldehyde in nitroethane (which acts as both solvent and reactant).

-

Add 0.2 equivalents of ammonium acetate as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess nitroethane under reduced pressure.

-

Recrystallize the resulting solid from ethanol or methanol to yield the pure 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene intermediate.

-

-

Step 2: Reduction to Amphetamine (LAH Reduction)

-

In a dry, inert atmosphere (e.g., under argon), prepare a stirred suspension of 2.5 equivalents of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 1.0 equivalent of the nitrostyrene intermediate (from Step 1) in anhydrous THF dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 8-12 hours.

-

Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether.

-